methyl 7-fluoro-1H-indazole-6-carboxylate
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Overview
Description
Methyl 7-fluoro-1H-indazole-6-carboxylate is a fluorinated indazole derivative. Indazole compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of a fluorine atom in the structure often enhances the compound’s biological activity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-fluoro-1H-indazole-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-fluorobenzonitrile with hydrazine hydrate to form the indazole ring, followed by esterification to introduce the methyl carboxylate group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-fluoro-1H-indazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Methyl 7-fluoro-1H-indazole-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with enhanced stability and activity.
Industry: Utilized in the development of advanced materials and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of methyl 7-fluoro-1H-indazole-6-carboxylate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to these targets, potentially leading to increased biological activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Methyl 6-fluoro-1H-indazole-7-carboxylate: Another fluorinated indazole derivative with similar properties.
Methyl 1H-indazole-6-carboxylate: Lacks the fluorine atom, which may result in different biological activities and stability.
Uniqueness
Methyl 7-fluoro-1H-indazole-6-carboxylate is unique due to the presence of the fluorine atom at the 7th position, which can significantly influence its chemical and biological properties. This fluorination often enhances the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
methyl 7-fluoro-1H-indazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O2/c1-14-9(13)6-3-2-5-4-11-12-8(5)7(6)10/h2-4H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCPQHWPGJRANOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(C=C1)C=NN2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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